methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate
Description
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate is a synthetic compound featuring a phthalimide (1,3-dioxo-isoindole) core linked to a methyl ester-substituted 2-hydroxybenzoate moiety. The phthalimide group is critical for biological activity, often acting as a nitric oxide (NO) donor or enhancing lipophilicity and target binding .
Properties
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-22-16(21)12-7-6-9(8-13(12)18)17-14(19)10-4-2-3-5-11(10)15(17)20/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBEDYOKLEJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163531 | |
| Record name | Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35019-69-3 | |
| Record name | Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35019-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive phthalimides.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of methyl 4-(1,3-dioxo-isoindol-2-yl)-2-hydroxybenzoate can be inferred through comparisons with analogs bearing modifications at the phthalimide substituents, linker groups, or aromatic systems. Key compounds and their characteristics are summarized below:
Table 1: Structural and Functional Comparison of Phthalimide Derivatives
Key Comparative Insights :
Functional Group Impact on Activity: NO Donors (C1–C6): Nitrate esters in C1–C6 enable NO release, critical for vasodilation in SCD therapy. The target compound’s methyl ester and hydroxyl groups may limit NO donation but enhance stability or solubility . mGluR Modulation (CPPHA): The 2-hydroxybenzamide group in CPPHA is essential for allosteric modulation, whereas the target compound’s benzoate ester may alter receptor interaction .
Genotoxicity and Safety: Phthalimide-nitrate derivatives (C1–C6) exhibit lower genotoxicity (MNRET <6/1,000 cells) compared to hydroxyurea (HU), which induces up to 33.7 MNRET/1,000 cells .
Physicochemical Properties: Lipophilicity: Hydrophobic substituents (e.g., hexanoate in ) increase membrane permeability, while polar groups (e.g., hydroxyl in the target compound) may enhance aqueous solubility. Stability: Methyl esters (target compound) are typically more hydrolytically stable than nitrates (C1–C6) or free acids ().
Synthetic Accessibility :
- The target compound can likely be synthesized via nucleophilic substitution or esterification, similar to methods for C1–C6 (using carboxymethylcellulose/Tween vehicles ) or pyrazole-carboxylate derivatives (via column chromatography ).
Biological Activity
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate is a compound of interest due to its potential biological activities. This article will delve into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₆H₁₁NO₄
- Molecular Weight : 281.26 g/mol
- CAS Number : 339011-73-3
- Melting Point : 172–174 °C
The compound exhibits various biological activities that can be attributed to its structural features. The presence of the isoindole moiety is known to interact with biological targets such as enzymes and receptors, influencing several pathways:
- Antioxidant Activity : The hydroxyl group in the benzoate structure contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit microbial growth, although detailed mechanisms remain to be elucidated.
In Vitro Studies
Recent studies have explored the efficacy of this compound against various pathogens:
- Antibacterial Activity : The compound demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 25 |
Case Studies
-
Case Study on Antimicrobial Activity :
A recent investigation focused on the antimicrobial properties of this compound in combination with other agents. The study found that when used in conjunction with traditional antibiotics, it enhanced their efficacy against resistant strains of bacteria. -
Case Study on Antioxidant Potential :
Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radicals at concentrations as low as 20 µg/mL.
Q & A
Q. What are the most efficient synthetic routes for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling the isoindole-1,3-dione moiety with a substituted methyl benzoate derivative. A two-step approach is common:
Esterification : Methylation of 2-hydroxybenzoic acid using methanol under acidic conditions to form methyl 2-hydroxybenzoate.
Coupling Reaction : Reacting the ester with 1,3-dioxoisoindoline via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), depending on substituent compatibility.
Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl proton at δ ~10-12 ppm, isoindole-dione carbonyls at δ ~168-170 ppm).
- FT-IR : Validate ester (C=O ~1720 cm⁻¹) and hydroxyl (O-H ~3200 cm⁻¹) groups.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., intramolecular H-bonding between hydroxyl and ester groups). Reference the VHD structural analog for isoindole-dione geometry .
Q. How does pH and temperature affect the stability of this compound in laboratory settings?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C over 72 hours. Expect hydrolysis of the ester group under strongly acidic/basic conditions.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of methyl 4-(1,3-dioxo-isoindolyl)-2-hydroxybenzoate against bacterial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). The isoindole-dione moiety may act as a π-π stacking agent, while the hydroxyl group forms H-bonds with catalytic residues.
- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with antibacterial assay data from structurally related compounds (e.g., benzamide derivatives) .
Q. How can conflicting spectroscopic data from different synthetic batches be resolved?
- Methodological Answer :
- Batch Comparison : Perform 2D NMR (COSY, HSQC) to identify impurities or regioisomers. For example, accidental substitution at the 3-position instead of 4-position on the benzoate ring alters splitting patterns.
- Isotopic Labeling : Use ¹³C-labeled starting materials to trace coupling efficiency and confirm regiochemistry.
- Controlled Replicates : Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry) to minimize variability .
Q. What experimental frameworks assess the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer : Design a tiered study inspired by Project INCHEMBIOL ():
Abiotic Fate : Measure hydrolysis rates (pH 7–9, 25°C) and photodegradation under UV light (λ = 254 nm).
Biotic Fate : Use OECD 301D respirometry to assess biodegradability in activated sludge.
Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Correlate results with logKow values to predict bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
